molecular formula C13H21NO2 B8025568 tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate

Cat. No.: B8025568
M. Wt: 223.31 g/mol
InChI Key: QYRFRMBXCOMEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate: is a chemical compound with the molecular formula C13H21NO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-azaspiro[44]non-7-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for understanding the interactions between spiro compounds and biological targets.

Medicine: In medicine, tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Comparison: Compared to these similar compounds, tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate has a unique spirocyclic structure that imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-8-13(10-14)6-4-5-7-13/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFRMBXCOMEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.